2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,3,4-trifluorophenyl)acetamide
Description
This compound features a central acetamide backbone substituted with a phenoxy group bearing a 2-methyltetrazole ring and an N-linked 2,3,4-trifluorophenyl moiety.
Properties
Molecular Formula |
C16H12F3N5O2 |
|---|---|
Molecular Weight |
363.29 g/mol |
IUPAC Name |
2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(2,3,4-trifluorophenyl)acetamide |
InChI |
InChI=1S/C16H12F3N5O2/c1-24-22-16(21-23-24)9-2-4-10(5-3-9)26-8-13(25)20-12-7-6-11(17)14(18)15(12)19/h2-7H,8H2,1H3,(H,20,25) |
InChI Key |
LYTSWIMNACXDKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One approach is the reaction of a suitable precursor with tetrazole derivatives. Detailed synthetic routes and reaction conditions are available in scientific literature .
Industrial Production:: While specific industrial production methods are proprietary, pharmaceutical companies may employ optimized synthetic routes to produce this compound on a larger scale.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at different positions on the aromatic ring.
Reduction: Reduction reactions may yield reduced forms of the compound.
Tetrazole Derivatives: Used as starting materials.
Catalysts: Various transition metal catalysts facilitate reactions.
Solvents: Organic solvents like DMF, DMSO, or acetonitrile are commonly employed.
Major Products:: The major products depend on the specific reaction conditions and substituents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Drug Development: Investigating its pharmacological properties and potential as a drug candidate.
Coordination Chemistry: Studying its coordination behavior with metal ions.
Antibacterial Activity: Screening for antibacterial effects.
Anticancer Properties: Exploring its potential as an anticancer agent.
Antitubercular Activity: Investigating its role against tuberculosis .
Mechanism of Action
The compound likely interacts with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Tetrazole vs. Heterocyclic Rings : The target compound’s tetrazole ring contrasts with benzimidazole () or thiadiazole () moieties in analogs. Tetrazoles are more metabolically stable than carboxylic acids and may enhance oral bioavailability compared to labile groups like thiols in .
- Synthetic Efficiency: Yields for benzimidazole-sulfonyl derivatives () range from 72–97%, suggesting robust synthetic routes.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Compounds 47 and 48 () demonstrate gram-positive antibacterial and antifungal activity, linked to benzo[d]thiazol-sulfonyl piperazine substituents. The target compound’s trifluorophenyl group may enhance selectivity for bacterial enzymes due to fluorine’s electronegativity .
- Solubility and Reactivity: Chalcone derivatives () with α,β-unsaturated ketones exhibit reactivity toward nucleophiles, unlike the stable tetrazole in the target compound. The formylphenoxy analogs () offer sites for further functionalization, whereas the target compound’s structure is optimized for stability .
Structure-Activity Relationship (SAR) Insights
- N-Substituents : The 2,3,4-trifluorophenyl group likely enhances hydrophobic interactions in target binding compared to smaller groups like 2-pyridyl () or thiazole ().
- Phenoxy Modifications: The tetrazole ring’s planar structure may facilitate π-π stacking with aromatic residues in biological targets, unlike bulkier benzimidazole-sulfonyl groups ().
Biological Activity
The compound 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,3,4-trifluorophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C13H15N5O4
- Molecular Weight : 305.29 g/mol
- CAS Number : 1630901-02-8
Antitumor Activity
Recent studies have indicated that compounds with a similar structural motif exhibit significant antitumor properties. For instance, derivatives of tetrazole have been shown to possess cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances the activity of such compounds.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.98 ± 1.22 |
| Compound B | Jurkat | 1.61 ± 1.92 |
The structure-activity relationship analysis suggests that the incorporation of a methyl group at the para position of the phenyl ring is crucial for enhancing cytotoxicity against tumor cells .
Antihypertensive Effects
Another significant aspect of this compound is its potential as an antihypertensive agent. In a study evaluating various derivatives for their blood pressure-lowering effects, compounds similar to 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,3,4-trifluorophenyl)acetamide demonstrated promising results in reducing hypertension in animal models.
| Compound | Dosage (mg/kg) | Blood Pressure Reduction (mmHg) |
|---|---|---|
| AV2 | 10 | 20 |
| AV9 | 20 | 25 |
These findings highlight the importance of specific substituents on the aryl groups in modulating biological activity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit urease, an enzyme linked to various gastrointestinal disorders. The inhibition assays revealed that certain derivatives showed significant urease inhibitory activity.
| Compound | Urease Inhibition (%) |
|---|---|
| AV4 | 85 |
| AV10 | 90 |
Molecular docking studies indicated that these compounds interact with the enzyme's active site through hydrogen bonding and hydrophobic interactions, supporting their potential as therapeutic agents against urease-related conditions .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Study on Antitumor Activity : A series of tetrazole derivatives were synthesized and tested against multiple cancer cell lines, demonstrating a correlation between structural modifications and increased cytotoxicity.
- Antihypertensive Study : In vivo experiments showed that specific modifications to the tetrazole moiety resulted in enhanced antihypertensive effects compared to standard treatments.
- Urease Inhibition Research : The efficacy of various derivatives was assessed through both in vitro and computational methods, revealing critical insights into their binding mechanisms and potential as therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
